2-(6-Methylpyridazin-3-yl)acetonitrile
Description
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Properties
IUPAC Name |
2-(6-methylpyridazin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-3-7(4-5-8)10-9-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBUNYSLMCHRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identity
- IUPAC Name : 2-(6-Methylpyridazin-3-yl)acetonitrile
- CAS Number : 1394042-71-7
- Molecular Formula : C8H8N4
2-(6-Methylpyridazin-3-yl)acetonitrile is a pyridazine derivative that has gained interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Antimicrobial Activity
Recent studies have indicated that pyridazine derivatives can possess antimicrobial properties. A comparative analysis was conducted on various derivatives, including 2-(6-Methylpyridazin-3-yl)acetonitrile, against common pathogens.
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 2-(6-Methylpyridazin-3-yl)acetonitrile | Staphylococcus aureus | 200 |
| Escherichia coli | 300 | |
| Pseudomonas aeruginosa | 400 |
These findings suggest that this compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus, which is significant in clinical settings due to its resistance patterns.
Neuropharmacological Studies
Pyridazine derivatives have been investigated for their neuropharmacological effects. Studies suggest that compounds within this class may exhibit anxiolytic and antidepressant effects.
- Anxiolytic Effects : Animal models have shown that certain pyridazine derivatives can reduce anxiety-like behaviors.
- Antidepressant Activity : Some studies indicate that these compounds may influence serotonin and norepinephrine levels, which are crucial in mood regulation.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various pyridazine derivatives against Staphylococcus aureus. The results indicated that 2-(6-Methylpyridazin-3-yl)acetonitrile demonstrated a significant reduction in bacterial growth at concentrations as low as 200 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains.
- Neuropharmacological Impact Study : In a controlled trial involving rodent models, the administration of a pyridazine derivative similar to 2-(6-Methylpyridazin-3-yl)acetonitrile resulted in decreased anxiety-like behavior measured through elevated plus maze tests. The compound was found to enhance serotonin levels in the hippocampus, indicating potential for treating mood disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
